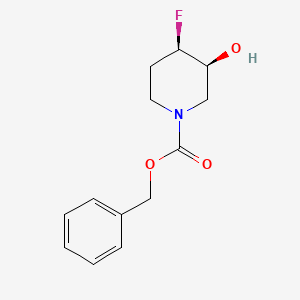

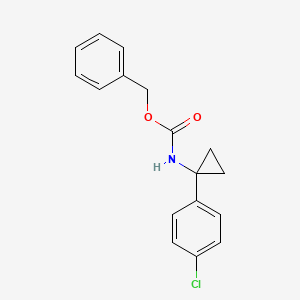

cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

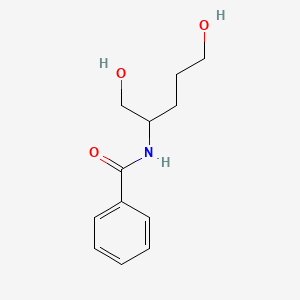

Cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using various methods, including the Mannich reaction, the Kabachnik-Fields reaction, and the Pictet-Spengler reaction.

Applications De Recherche Scientifique

Chemistry and Pharmacology of Stereoisomers

cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate serves as a critical intermediate in the synthesis of complex molecules, particularly in the field of pharmacology. For instance, the chemistry and pharmacology of Ohmefentanyl and its stereoisomers, which are part of the 4-anilidopiperidine class of opiates, highlight the importance of stereochemistry in medicinal chemistry. Research into the stereochemical variations of compounds like Ohmefentanyl, derived from structural analogs of cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, demonstrates significant differences in biological activities, thereby underlining the compound's utility in developing new pharmacological agents (Brine et al., 1997).

Biomimetic Studies and Enzymatic Catalysis

The compound also finds application in biomimetic studies, particularly in understanding enzyme-mediated transformations. Research on copper-containing monooxygenases and their biomimetic models, using substrates analogous to cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, sheds light on the mechanisms of O-atom transfer reactions. These studies not only contribute to our understanding of enzymatic processes but also to the development of synthetic methodologies mimicking natural processes (Blain et al., 2002).

Influence on Electronic Systems of Ligands

The interaction of cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate and its derivatives with metals has profound implications in the study of biologically important molecules. Investigations into how metals affect the electronic systems of ligands have been pivotal in understanding ligand-receptor interactions and the development of metallopharmaceuticals. Such studies provide a foundation for the synthesis of novel compounds with enhanced biological activities (Lewandowski et al., 2005).

Organic Synthesis and Drug Development

Moreover, cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate plays a crucial role in the synthesis of key pharmaceutical intermediates. Its utility in constructing complex molecular architectures has been demonstrated in the synthesis of 2-Fluoro-4-bromobiphenyl, a precursor for the manufacture of flurbiprofen, showcasing the compound's importance in the pharmaceutical industry (Qiu et al., 2009).

Propriétés

IUPAC Name |

benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBFJUNWIWJEJJ-NEPJUHHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1F)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)

![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)

![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)

![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)